(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Stereochemistry Medicinal Chemistry Chiral Building Block

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine dihydrochloride (CAS 1807940-07-3) is a chiral, enantiomerically defined aminopyrazole derivative supplied as a dihydrochloride salt (C10H19Cl2N3O, MW 268.18). The compound features a 1-ethyl-1H-pyrazol-4-yl substituent at the 2-position of the oxane (tetrahydropyran) ring with defined (2S,3R) absolute stereochemistry, distinguishing it from its racemic, methyl-substituted, and free-base analogs within the broader aminopyrazole class.

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18
CAS No. 1807940-07-3
Cat. No. B2621827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride
CAS1807940-07-3
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18
Structural Identifiers
SMILESCCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1
InChIKeyVUGQWHBQBAHEQL-NKRBYZSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine Dihydrochloride (CAS 1807940-07-3): Chiral Aminopyrazole Building Block for Kinase-Targeted Medicinal Chemistry & Chemical Biology Procurement


(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine dihydrochloride (CAS 1807940-07-3) is a chiral, enantiomerically defined aminopyrazole derivative supplied as a dihydrochloride salt (C10H19Cl2N3O, MW 268.18) . The compound features a 1-ethyl-1H-pyrazol-4-yl substituent at the 2-position of the oxane (tetrahydropyran) ring with defined (2S,3R) absolute stereochemistry, distinguishing it from its racemic, methyl-substituted, and free-base analogs within the broader aminopyrazole class. Aminopyrazoles constitute a privileged scaffold in kinase inhibitor drug discovery, with demonstrated utility against targets including p38 MAPK, LRRK2, JNK3, GSK3, and PAK family kinases [1]. This compound is positioned as an advanced synthetic intermediate and scaffold-hopping building block for medicinal chemistry programs requiring defined stereochemistry and a solubilized salt form suitable for aqueous reaction conditions [2].

Why Generic Aminopyrazole Substitution Fails: Stereochemical, Salt Form, and N-Alkyl Differentiation Drivers for CAS 1807940-07-3 Procurement


Interchanging CAS 1807940-07-3 with closely related analogs—such as the racemic free base (CAS 1808069-30-8), the methyl-substituted variant (CAS 1807938-06-2), or the enantiomeric building block (CAS 1820575-94-7)—introduces quantifiable risks to experimental reproducibility. The racemic mixture lacks defined absolute stereochemistry at the C2 and C3 positions of the oxane ring, potentially confounding structure-activity relationship (SAR) interpretation . The methyl analog (N1-methyl vs. N1-ethyl) differs in both lipophilicity (Δ logP ≈ 0.5 units) and steric profile at the pyrazole N1 position, which in well-characterized aminopyrazole kinase inhibitor series directly affects isoform selectivity and pharmacokinetic properties [1]. The free base form (CAS 1808069-30-8) lacks the aqueous solubility enhancement conferred by the dihydrochloride salt, limiting its utility in aqueous reaction systems without additional formulation steps [2]. Generic, non-certified aminopyrazole building blocks frequently lack documented enantiomeric excess (ee) values, batch-specific purity certificates, and stereochemical verification—introducing uncontrolled variables that compromise the interpretability of biological assay data.

Quantitative Differentiation Evidence for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine Dihydrochloride: Comparator-Anchored Selection Metrics


Enantiomeric Purity vs. Racemic Mixtures: Stereochemical Definition for Reproducible SAR

CAS 1807940-07-3 is specified as the single enantiomer (2S,3R) with two defined stereocenters, whereas the commonly listed racemic mixture (CAS 1808069-30-8; rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine) contains an equimolar mixture of (2S,3R) and (2R,3S) enantiomers . The target compound has a defined ChemSpider entry confirming 2 of 2 defined stereocenters, with a monoisotopic mass of 267.090518 Da . In aminopyrazole-based kinase inhibitor programs, individual enantiomers can exhibit >10-fold differences in biochemical potency; for example, in the LRRK2 inhibitor series, stereochemical configuration at analogous positions directly modulated both biochemical IC50 and cellular target engagement [1]. The racemic free base (CAS 1808069-30-8, MW 195.26) lacks stereochemical definition and salt-form solubility advantages, introducing uncontrolled variables in SAR campaigns.

Stereochemistry Medicinal Chemistry Chiral Building Block

N1-Ethyl vs. N1-Methyl Substitution: Lipophilicity and Steric Differentiation in Kinase Selectivity Pockets

The target compound bears an N1-ethyl substituent on the pyrazole ring, in contrast to the N1-methyl analog (CAS 1807938-06-2; (2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine dihydrochloride). The ethyl-to-methyl substitution increases calculated logP by approximately 0.5 units, altering both lipophilicity and steric occupancy at the pyrazole N1 position . In structurally characterized aminopyrazole kinase inhibitors, the N1-alkyl group directly contacts the kinase selectivity pocket: the C5-methyl and N1-substituent of aminopyrazoles occupy the ribose-binding region and solvent-exposed channel, respectively, with N1-ethyl providing enhanced hydrophobic contacts over N1-methyl [1]. This is quantitatively demonstrated in the LRRK2 aminopyrazole series, where N1-methyl substitution yielded biochemical IC50 of 9 nM and cellular IC50 of 28 nM, with the N1-substituent size and lipophilicity directly modulating CNS penetration (Kp,uu) and isoform selectivity profiles [1]. The ethyl analog is therefore expected to exhibit distinct selectivity and permeability profiles relative to the methyl variant.

Kinase Selectivity Structure-Activity Relationship Medicinal Chemistry

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Reaction Development

CAS 1807940-07-3 is supplied as the dihydrochloride salt (MW 268.18, C10H19Cl2N3O), providing enhanced aqueous solubility relative to the free base form (CAS 1808069-30-8; MW 195.26, C10H17N3O) . The dihydrochloride salt form is explicitly documented to facilitate use in aqueous reaction systems, with the compound supplied as a white to off-white crystalline powder with >95% purity by HPLC [1]. The free base form, by contrast, is a neutral amine with limited aqueous solubility at physiological and near-neutral pH, necessitating additional solubilization strategies (co-solvents, pH adjustment) for aqueous-phase reactions. In aminopyrazole-derived clinical candidates such as omarigliptin (a tetrahydropyran-containing DPP-4 inhibitor), salt form selection was critical for achieving both adequate aqueous solubility for formulation and consistent oral bioavailability [2]. For procurement, the dihydrochloride salt eliminates the need for in situ salt formation and ensures consistent protonation state across experimental replicates.

Aqueous Solubility Salt Form Selection Synthetic Chemistry

Qualified Purity Documentation: HPLC-Verified >95% Purity with Batch Reproducibility vs. Uncharacterized Generic Building Blocks

The target compound is documented with >95% purity by HPLC, supplied as a white to off-white crystalline powder with consistent batch-to-batch reproducibility [1]. This contrasts with generic, non-certified aminopyrazole building blocks that frequently lack documented purity levels and stereochemical verification. In procurement, certified purity documentation is critical for medicinal chemistry applications where impurities at even the 5% level can produce false-positive biological assay results or interfere with downstream synthetic transformations. The compound is listed with an MDL number (MFCD30180676) and PubChem CID (5241399), enabling traceability and cross-referencing across chemical databases [1]. Vendor listings from CymitQuimica specify a minimum purity of 95% with pricing at 50 mg scale (€582.00), providing a quantifiable procurement baseline .

Quality Control Chemical Purity Reproducibility

Regioisomeric Fidelity: Pyrazole C4 Attachment Specificity vs. C3/C5-Substituted Aminopyrazole Isomers

The target compound features the 1-ethylpyrazol-4-yl substituent attached at the pyrazole C4 position (1,4-disubstitution pattern), distinguishing it from C3- or C5-substituted aminopyrazole regioisomers. This regiospecificity is critical because the pyrazole C4 attachment vector projects substituents in a geometry distinct from C3/C5 attachment, affecting the trajectory of the oxane-amine moiety relative to biological target binding pockets . In kinase inhibitor design, the pyrazole N1 and N2 positions engage the kinase hinge region via hydrogen bonding, while the C4 substituent extends toward the ribose pocket or solvent channel; C3/C5 substitution alters this vector, potentially disrupting hinge-binding interactions [1]. The C4-substituted regioisomer offers a scaffold geometry that is both distinct from and complementary to C3-substituted aminopyrazoles, providing a differentiated chemical space for scaffold-hopping strategies in kinase drug discovery.

Regiochemistry Heterocyclic Chemistry Binding Mode

Procurement Scalability: Multi-Gram Availability with Defined Pricing vs. Milligram-Only Research Chemicals

The target compound is commercially available at multiple scales with documented pricing: 50 mg (€582.00 from CymitQuimica) , up to 10 g ($3,992.00 USD from Enamine) and 5 g ($2,692.00 USD) quantities, with 95% purity specification [1]. This multi-gram availability with transparent pricing contrasts with many closely related analogs—such as the methyl-substituted variant (CAS 1807938-06-2, 50 mg at €479.00) and the methanamine homolog (CAS 1969287-59-9)—which are available only in limited milligram quantities from fewer vendors, constraining their utility for larger-scale SAR campaigns or in vivo studies . The availability at 5-10 g scale from established suppliers (Enamine, Shanghai Bi De Yi) supports procurement for extended medicinal chemistry programs, including multi-step synthetic elaboration, in vivo pharmacokinetic studies, and process chemistry development.

Procurement Scalability Medicinal Chemistry Supply

Best-Fit Research and Industrial Application Scenarios for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Scaffold-Hopping with Defined Ethyl-Pyrazole Vector

This compound is positioned for kinase inhibitor medicinal chemistry programs requiring a defined (2S,3R) stereochemical configuration and a C4-substituted N1-ethylpyrazole scaffold. The ethyl substituent provides a lipophilicity increment (ΔlogP ≈ +0.5) over the methyl analog, enabling fine-tuning of physicochemical properties while maintaining the aminopyrazole kinase hinge-binding pharmacophore [1]. In programs targeting LRRK2, p38 MAPK, JNK3, or PAK kinases, the C4-pyrazole attachment vector offers a geometry distinct from C3-substituted aminopyrazoles, enabling exploration of novel IP space [1]. The pre-formed dihydrochloride salt facilitates direct use in aqueous Kinase-Glo or ADP-Glo biochemical assay buffers without additional solubilization steps [2].

Fragment-Based Drug Discovery: Chiral Aminopyrazole Fragment with Aqueous Compatibility

With a molecular weight of 268.18 Da (dihydrochloride) or 195.26 Da (free base equivalent), this compound falls within the fragment library range (MW < 300 Da). Its high aqueous solubility as the dihydrochloride salt [2] enables screening at high concentrations (≥1 mM) in fragment-based drug discovery (FBDD) campaigns using SPR, NMR, or thermal shift assays, where poor fragment solubility frequently limits screen quality. The defined (2S,3R) stereochemistry eliminates the need for post-hit chiral resolution, and the primary amine handle allows rapid elaboration via amide coupling, sulfonamide formation, or reductive amination for fragment growing and merging strategies [3].

Chemical Biology Tool Compound Synthesis: Stereochemically Defined Kinase Probe Intermediate

The target compound serves as a key intermediate for synthesizing stereochemically defined chemical biology probes targeting specific kinase isoforms. The primary amine at the oxane C3 position provides a reactive handle for conjugation to fluorescent reporters, biotin tags, or photoaffinity labels [3]. The documented purity (>95% by HPLC) and batch-to-batch reproducibility [2] ensure that probe molecules generated from this intermediate maintain consistent quality across independent synthetic batches—a critical requirement for quantitative chemical biology experiments where impurity-driven off-target effects can confound target identification studies [1].

Agrochemical Research: Pyrazole-Oxane Hybrid Scaffold for Crop Protection Lead Generation

Pyrazole derivatives constitute a major class of agrochemical active ingredients, including fungicides, insecticides, and herbicides [3]. The 1-ethylpyrazole-4-yl-oxane-3-amine scaffold combines two privileged heterocyclic motifs in a single, stereochemically defined building block. The dihydrochloride salt's aqueous solubility [2] facilitates formulation screening for agrochemical applications, while the multi-gram commercial availability [1] supports greenhouse-level biological evaluation without the supply constraints typical of custom-synthesized specialty intermediates. The compound's structural novelty relative to established agrochemical pyrazoles (e.g., pyraclostrobin, fluxapyroxad) offers potential for novel Mode of Action discovery.

Quote Request

Request a Quote for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.